Product packaging for Methyl 4-octyloxybenzoate(Cat. No.:CAS No. 62435-37-4)

Methyl 4-octyloxybenzoate

Cat. No.: B1363469
CAS No.: 62435-37-4
M. Wt: 264.36 g/mol
InChI Key: JCVLYBQFVTYGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Liquid Crystalline Materials Science

Methyl 4-octyloxybenzoate is classified within the broad category of calamitic (rod-like) liquid crystals. The defining characteristic of such molecules is their structural anisotropy—a rigid core (the phenyl benzoate (B1203000) unit) coupled with a flexible peripheral group (the octyloxy chain). researchgate.net This molecular shape is a determining factor in the formation of mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. nih.gov

Researchers utilize compounds like this compound to systematically study how modifications, such as altering the chain length or adding other functional groups, impact the thermal stability and the temperature range of the liquid crystal phases. nih.govresearchgate.net This foundational knowledge is essential for designing novel liquid crystal materials tailored for specific applications, from electronic displays to sensors. derpharmachemica.com

Academic Significance in Organic and Physical Chemistry Research

From an organic chemistry perspective, this compound is a significant compound for synthetic studies. It is typically synthesized through straightforward esterification and etherification reactions, such as the reaction of methyl 4-hydroxybenzoate (B8730719) with an octyl halide or the esterification of 4-octyloxybenzoic acid. cymitquimica.comcore.ac.uk Its utility is demonstrated in its incorporation into more complex molecular architectures, including liquid crystal monomers that can be polymerized. researchgate.netchemrestech.com For example, it has been used as a part of larger mesogenic compounds that are then linked to a polymerizable group, such as a methacrylate, to form side-chain liquid crystal polymers (SCLCPs). researchgate.netchemrestech.com

In physical chemistry, the compound and its derivatives are subjects of studies investigating phase transitions and intermolecular forces. researchgate.netarxiv.org The transition from a crystalline solid to a liquid crystal phase, and then to an isotropic liquid, involves changes in translational and rotational freedom, which can be analyzed using techniques like Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM). researchgate.netresearchgate.net These studies provide critical data on the enthalpy and entropy of these transitions. The presence of the flexible octyloxy chain allows for conformational freedom, which, along with the polar ester group, governs the intermolecular van der Waals forces and dipole-dipole interactions that stabilize the liquid crystalline state. researchgate.netsemanticscholar.org Theoretical and computational studies often use such molecules to model and predict phase behavior, correlating molecular parameters like dihedral angles and polarity with observed mesomorphic properties. orientjchem.orgnih.gov

Table 1: Physicochemical Properties of this compound An interactive table detailing key properties of the compound.

Property Value Source
Molecular Formula C16H24O3 nih.gov
Molecular Weight 264.36 g/mol nih.gov
CAS Number 62435-37-4 nih.gov
IUPAC Name methyl 4-octoxybenzoate nih.gov
Monoisotopic Mass 264.17254462 Da nih.gov
Physical Description Organic compound belonging to the class of esters cymitquimica.com
Solubility Soluble in organic solvents, less soluble in water cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O3 B1363469 Methyl 4-octyloxybenzoate CAS No. 62435-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-octoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18-2/h9-12H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVLYBQFVTYGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371702
Record name Methyl 4-octyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62435-37-4
Record name Methyl 4-(octyloxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62435-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-octyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(octyloxy)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Derivatization Strategies

Conventional Esterification Routes to Methyl 4-octyloxybenzoate

The synthesis of this compound can be strategically approached through two primary esterification pathways, each offering distinct advantages depending on the available starting materials.

The most direct route involves the esterification of 4-octyloxybenzoic acid with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The process is a reversible equilibrium, and to drive the reaction towards the formation of the methyl ester, a large excess of methanol is often employed, or water is removed as it is formed.

Alternatively, solid acid catalysts can be utilized to circumvent issues associated with corrosive mineral acids. For instance, zirconium-based solid acids have been shown to be effective for the esterification of various benzoic acids with methanol. This heterogeneous catalysis approach simplifies product purification, as the catalyst can be easily removed by filtration.

A second major pathway begins with methyl 4-hydroxybenzoate (B8730719), a readily available starting material. This route first involves the esterification of 4-hydroxybenzoic acid with methanol, often under acidic conditions, to produce methyl 4-hydroxybenzoate. This intermediate is then subjected to a Williamson ether synthesis to introduce the octyloxy chain, as will be detailed in the subsequent section. This two-step process is advantageous when 4-octyloxybenzoic acid is not commercially available or is more expensive than its 4-hydroxy counterpart.

Williamson Ether Synthesis Approaches for Aryl Alkylation

The Williamson ether synthesis is a cornerstone reaction for the formation of the ether linkage in this compound, particularly when starting from methyl 4-hydroxybenzoate. This S(_N)2 reaction involves the deprotonation of the phenolic hydroxyl group of methyl 4-hydroxybenzoate to form a more nucleophilic phenoxide ion. Common bases used for this deprotonation include potassium carbonate or sodium hydride.

Once the phenoxide is generated in situ, it reacts with an octyl halide, typically 1-bromooctane (B94149) or 1-iodooctane. The phenoxide ion acts as the nucleophile, attacking the primary carbon of the octyl halide and displacing the halide leaving group to form the desired octyl ether. The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), which can solvate the cation of the base without hindering the nucleophilicity of the phenoxide. The efficiency of this reaction is high, as it involves a primary alkyl halide, which is ideal for the S(_N)2 mechanism and minimizes competing elimination reactions.

This method is highly versatile and is a common strategy for introducing long alkyl chains to phenolic cores in the synthesis of various liquid crystalline materials.

Strategies for Constructing Liquid Crystalline Derivatives Incorporating this compound Moieties

The molecular structure of this compound, with its rigid aromatic core and flexible alkyl chain, makes it an excellent building block or "wing" for the construction of more complex, calamitic (rod-like) liquid crystals. The general strategy involves chemically modifying the methyl ester group to link it to other mesogenic units, thereby elongating the molecular structure and enhancing the potential for liquid crystallinity.

Integration of Mesogenic Units

A common approach to designing liquid crystals is to link two or more rigid core units, known as mesogens. Starting from this compound, the methyl ester can be hydrolyzed to the corresponding 4-octyloxybenzoic acid. This carboxylic acid can then be coupled with another mesogenic unit containing a hydroxyl group, such as a substituted phenol (B47542) or biphenol, via an esterification reaction. This creates a new, longer molecule with a central ester linkage. The choice of the second mesogenic unit, for example, a biphenyl (B1667301) or a phenyl pyrimidine, significantly influences the thermal stability and the type of mesophase (e.g., nematic, smectic) exhibited by the final compound.

Linker Group Implementation (e.g., Ester, Schiff Base, Azo, Disiloxane (B77578), Siloxane)

Schiff Base Linkage: Schiff base (or imine) linkages (–CH=N–) are another prevalent type of connector in liquid crystal synthesis. To incorporate a this compound moiety into a Schiff base liquid crystal, the methyl ester would first be converted to a functional group that can participate in the imine formation. For example, the ester could be reduced to an alcohol, which is then oxidized to an aldehyde. This 4-octyloxybenzaldehyde (B1347021) can then be condensed with a mesogenic aniline (B41778) derivative to form the Schiff base. Alternatively, the methyl ester could be hydrolyzed to the acid, which is then converted to an aniline derivative that can react with a mesogenic aldehyde. The step-like geometry of the Schiff base linkage can disrupt lamellar packing, often favoring the formation of nematic phases.

Azo Linkage: The azo group (–N=N–) is a linear and rigid linker that is known to promote mesomorphism. Incorporating this group would require multi-step synthesis starting from a nitro- or amino-functionalized precursor to this compound. For instance, starting with methyl 4-aminobenzoate, the octyloxy tail could be introduced via other methods, followed by diazotization and coupling with another aromatic mesogen. The planarity and extended conjugation provided by the azo bridge often lead to high thermal stability of the resulting mesophases.

Disiloxane and Siloxane Linkages: The introduction of flexible siloxane spacers can lead to the formation of dimeric or polymeric liquid crystals. A typical strategy involves synthesizing a mesogenic unit derived from 4-octyloxybenzoic acid that has a terminal alkene. This can then be attached to a hydro-functional disiloxane or polysiloxane backbone via a hydrosilylation reaction, often catalyzed by a platinum complex. The flexibility of the siloxane chain can lead to the formation of a variety of mesophases and can lower the melting points of the materials.

Preparation of Branched or Multi-Core Systems

To create more complex liquid crystalline architectures, such as branched or multi-core systems, 4-octyloxybenzoic acid can be esterified with a polyfunctional core unit. For example, reacting three equivalents of 4-octyloxybenzoyl chloride with a trihydric phenol like phloroglucinol (B13840) would result in a star-shaped molecule. Similarly, using a biphenyl-4,4'-diol as the core would lead to a multi-core system with two 4-octyloxybenzoate wings. These more complex structures can exhibit unique mesophase behaviors not seen in simple calamitic systems.

Introduction of Chiral Centers and Lateral Substituents

The introduction of chirality into a liquid crystal can lead to the formation of chiral nematic (cholesteric) or ferroelectric smectic phases. A chiral center can be introduced by using a chiral alcohol to esterify 4-octyloxybenzoic acid or by incorporating a chiral alkyl chain in place of the linear octyl group. For example, using (S)-2-octanol instead of 1-octanol (B28484) in the Williamson ether synthesis would introduce a chiral center into the alkoxy tail.

Lateral substituents, such as methyl or fluoro groups, can be introduced onto the aromatic ring of the this compound moiety to influence the mesomorphic properties. These substituents increase the width of the molecule, which can lower the melting point and alter the clearing point. The synthesis of such derivatives would typically start from an already substituted 4-hydroxybenzoic acid. The presence of lateral groups can disrupt the close packing of the molecules, often favoring the formation of nematic phases over more ordered smectic phases.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the Methyl 4-octyloxybenzoate molecule.

Proton NMR analysis provides a map of the hydrogen atoms in a molecule. The spectrum for this compound is characterized by distinct signals corresponding to the aromatic protons, the methyl ester group, and the various protons of the octyloxy side chain. Each signal's chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and integration value (relative number of protons) allows for the complete assignment of the proton framework.

The expected ¹H NMR spectrum would feature signals in several key regions:

Aromatic Protons: The protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-8.0 ppm). Due to the para-substitution pattern, they form a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing ester group are expected at a higher chemical shift than those ortho to the electron-donating octyloxy group.

Ester Methyl Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is anticipated around δ 3.8-3.9 ppm.

Oxymethylene Protons (-O-CH₂-): The two protons on the carbon directly attached to the phenoxy oxygen appear as a triplet, typically around δ 4.0 ppm, due to coupling with the adjacent methylene (B1212753) group.

Alkyl Chain Protons: The remaining protons of the octyl chain produce a series of multiplets in the upfield region of the spectrum (δ 0.8-1.8 ppm). The terminal methyl group (-CH₃) characteristically appears as a triplet around δ 0.9 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~7.95 Doublet 2H Aromatic (ortho to -COOCH₃)
~6.90 Doublet 2H Aromatic (ortho to -OC₈H₁₇)
~4.00 Triplet 2H -O-CH₂ -(CH₂)₆CH₃
~3.85 Singlet 3H -COOCH₃
~1.78 Multiplet 2H -O-CH₂-CH₂ -(CH₂)₅CH₃
~1.45-1.25 Multiplet 10H -(CH₂)₅-CH₃

Note: Data are predicted based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak, allowing for a complete carbon count and assignment based on chemical shifts.

Table 2: Experimental ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm) Assignment
166.8 C =O (Ester)
163.2 Aromatic C -O
131.5 Aromatic C H (ortho to -COOCH₃)
122.5 Aromatic C (ipso to -COOCH₃)
114.1 Aromatic C H (ortho to -OC₈H₁₇)
68.1 -O-C H₂-
51.5 -COOC H₃
31.8 Alkyl Chain
29.3 Alkyl Chain
29.2 Alkyl Chain
26.0 Alkyl Chain
22.7 Alkyl Chain

Data sourced from publicly available spectral databases.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the types of chemical bonds present and are used to identify functional groups, providing a unique "molecular fingerprint."

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to higher vibrational states. The resulting spectrum is a plot of absorbance versus wavenumber. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Key absorptions include:

A strong, sharp peak around 1720 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group.

Signals in the 3000-2850 cm⁻¹ region due to C-H stretching vibrations of the aliphatic octyl chain.

C-O stretching vibrations from the ester and ether linkages, appearing in the 1300-1000 cm⁻¹ region.

Bands corresponding to C=C stretching of the aromatic ring around 1600-1450 cm⁻¹.

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Description
~2925, ~2855 C-H Stretch Aliphatic (Octyl Chain)
~1720 C=O Stretch Ester Carbonyl
~1608 C=C Stretch Aromatic Ring
~1255 C-O Stretch Aryl Ether & Ester

Data sourced from publicly available spectral databases.

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It is particularly effective for studying non-polar bonds and symmetric vibrations. In the context of materials like this compound, which may exhibit liquid crystalline properties, temperature-dependent Raman spectroscopy is a powerful tool for investigating molecular dynamics and phase transitions.

By recording Raman spectra as a sample is heated or cooled, researchers can monitor changes in molecular structure and intermolecular order. Key observations in such a study would include:

Shifts in Peak Position: Changes in bond lengths and intermolecular interactions during a phase transition (e.g., from solid to liquid crystal or liquid crystal to isotropic liquid) can cause the positions of Raman bands to shift.

Changes in Peak Width: The width of a Raman peak is related to the vibrational lifetime and the degree of order in the system. Peak broadening is often observed at higher temperatures or in less ordered phases due to increased molecular motion.

Appearance or Disappearance of Bands: The emergence of new peaks or the disappearance of existing ones can signify conformational changes in the molecule or a change in crystal lattice structure.

For this compound, bands associated with the phenyl ring (~1600 cm⁻¹), the C-C stretching of the alkyl chain (~1100 cm⁻¹), and the ester group would be closely monitored. These temperature-dependent studies provide critical insights into how molecular arrangements and dynamics change with thermal energy, which is fundamental to understanding the material's physical properties.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

For this compound (Molecular Weight: 264.36 g/mol ), the electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z = 264, confirming its molar mass. The spectrum is dominated by a series of fragment ions that arise from predictable bond cleavages. The most prominent fragmentation pathways include:

McLafferty Rearrangement: A characteristic rearrangement of the octyloxy chain can lead to the elimination of a neutral alkene (octene) and the formation of a radical cation of methyl 4-hydroxybenzoate (B8730719) at m/z = 152 , which is often the base peak.

Loss of the Methoxy (B1213986) Radical: Cleavage of the ester can result in the loss of a methoxy radical (•OCH₃), leading to an acylium ion at m/z = 233 .

Benzylic/Ether Cleavage: Cleavage of the bond between the aromatic ring and the ether oxygen can generate an ion at m/z = 121 , corresponding to the 4-methoxycarbonylphenoxy radical cation.

Alkyl Chain Fragmentation: The octyl chain itself can fragment, producing a series of alkyl cations, with notable peaks at m/z = 113, 85, 71, 57, and 43.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

m/z Relative Intensity Proposed Fragment
264 Low [M]⁺ (Molecular Ion)
152 100% (Base Peak) [HOC₆H₄COOCH₃]⁺• (from McLafferty Rearrangement)
121 High [C₆H₄COOCH₃]⁺
71 Moderate [C₅H₁₁]⁺

Data sourced from the NIST WebBook and PubChem databases. nih.gov

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Molecular Architecture

Geometry Optimization and Conformational Analysis

Geometry optimization is a critical first step in computational analysis, seeking the lowest energy conformation of a molecule. For Methyl 4-octyloxybenzoate, the geometry is optimized to find the most stable arrangement of its atoms. The resulting structure reveals key bond lengths and angles, particularly within the benzoate (B1203000) core and the octyloxy chain.

The long octyloxy chain introduces significant conformational flexibility. Rotations around the C-C and C-O single bonds of this chain lead to numerous possible conformers. While the fully extended, all-trans conformation is often the lowest in energy in the gas phase, interactions in condensed phases can favor other folded or bent conformations. The planarity of the benzene (B151609) ring and the ester group is a key feature, with the dihedral angle between them being a critical parameter. In related compounds like Methyl 4-methylbenzoate, the dihedral angle between the aromatic ring and the ester group is nearly planar, at approximately 0.95°.

Table 1: Predicted Optimized Geometrical Parameters for the Benzoate Core of this compound (based on Methyl 4-methoxybenzoate analogue)

ParameterBond/AngleCalculated Value
Bond Length (Å)C=O1.205
C-O (ester)1.350
O-CH3 (ester)1.438
C-C (ring-ester)1.490
C-O (ether)1.365
O-C (octyl)1.445
Bond Angle (°)O=C-O125.8
C-O-CH3115.5
C-C-O (ether)120.0
C-O-C (ether)118.0

Electronic Structure Investigations (e.g., Frontier Molecular Orbitals, Energy Gaps)

The electronic properties of this compound are primarily determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

For analogues like Methyl 4-methoxybenzoate, the HOMO is typically localized over the electron-rich benzene ring and the oxygen atom of the alkoxy group, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the carbonyl group of the ester and the benzene ring, marking the sites susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound (based on Methyl 4-methoxybenzoate analogue)

ParameterCalculated Value (eV)
HOMO Energy-6.50
LUMO Energy-1.50
HOMO-LUMO Energy Gap (ΔE)5.00
Ionization Potential (I ≈ -EHOMO)6.50
Electron Affinity (A ≈ -ELUMO)1.50

Dipole Moment and Molecular Polarizability Predictions

The dipole moment (μ) is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge. In this compound, the electronegative oxygen atoms of the ester and ether groups create a significant dipole moment. The magnitude and direction of the dipole moment are important for understanding intermolecular interactions and the molecule's behavior in electric fields.

Table 3: Predicted Electric Properties for this compound (based on related benzoate esters)

PropertyPredicted Value
Dipole Moment (μ)~2.5 D
Mean Polarizability (α)~30 x 10-24 esu

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecular surface. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent intermediate potential values.

For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen of the ester group, making it a prime target for electrophilic attack. The hydrogen atoms of the methyl and octyl groups, as well as the aromatic protons, would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which are vital for the formation of ordered phases like liquid crystals.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. For a molecule like this compound, which is a component of liquid crystals, MD simulations can provide invaluable insights into the collective behavior and phase transitions of the system.

By simulating a system of many this compound molecules over time, MD can reveal how they pack together and organize into different mesophases (e.g., nematic, smectic). These simulations can predict macroscopic properties such as density, viscosity, and diffusion coefficients as a function of temperature. The flexibility of the octyloxy chain is a key factor in these simulations, as its conformations significantly influence the molecular packing and the stability of different liquid crystalline phases. MD simulations of similar long-chain molecules have shown that the alkyl chains play a crucial role in the formation of layered smectic phases.

Quantum Chemical Parameter Correlation with Experimental Observations

A primary goal of computational chemistry is to correlate theoretical parameters with experimentally observable properties. For this compound, several quantum chemical parameters can be linked to experimental data.

HOMO-LUMO Gap and UV-Vis Spectroscopy: The calculated HOMO-LUMO energy gap can be correlated with the electronic absorption spectrum obtained from UV-Vis spectroscopy. The energy of the lowest electronic transition often corresponds to the HOMO-LUMO gap.

Vibrational Frequencies and IR/Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These calculated frequencies can be compared with the experimental peaks in Infrared (IR) and Raman spectra to assign vibrational modes to specific functional groups.

NMR Chemical Shifts: The magnetic shielding of atomic nuclei can be calculated and correlated with experimental Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural elucidation of the molecule.

Thermodynamic Properties: Computational methods can predict thermodynamic properties such as enthalpy of formation and heat capacity, which can be compared with experimental values obtained from calorimetry.

By establishing these correlations, computational models can be validated and then used to predict the properties of new, yet-to-be-synthesized molecules, guiding future research and development.

Information on the Mesophase Behavior of this compound is Not Available

Following a comprehensive search of available scientific literature and chemical databases, specific experimental data detailing the mesophase behavior and thermotropic liquid crystalline properties of the chemical compound "this compound" could not be located.

The requested article structure requires detailed research findings for the following sections, which are contingent on experimental data:

Mesophase Behavior and Thermotropic Liquid Crystalline Properties

Structure-Property Relationships Governing Mesophase Characteristics:While general principles can be discussed, a scientifically accurate analysis for Methyl 4-octyloxybenzoate requires its specific data to draw meaningful comparisons regarding:

The influence of its octyloxy chain.

The effects of any potential (hypothetical) lateral substituents.

The impact of its specific ester linkage.

While research exists for the homologous series of 4-alkoxybenzoic acids and other related ester compounds, this information cannot be accurately extrapolated to this compound. The difference in the terminal group (methyl ester vs. carboxylic acid) significantly alters intermolecular interactions, particularly hydrogen bonding, which has a profound effect on phase transition temperatures and mesophase stability.

To adhere to the instructions for providing a scientifically accurate and thorough article focusing solely on this compound, the content cannot be generated without the foundational experimental data. Creating such data would be speculative and would not meet the required quality and accuracy standards. Therefore, the requested article cannot be produced at this time.

Role of Mesogenic Core Architecture on Mesophase Type and Thermal Range

The mesogenic core of a liquid crystal molecule plays a crucial role in determining the type of mesophase formed and the thermal stability of that phase. In the case of methyl 4-alkoxybenzoates, the core consists of a phenyl benzoate (B1203000) group. The stability of the mesophase is influenced by the polarity and polarizability of this core.

For the homologous series of methyl 4-alkoxybenzoates, the length of the alkoxy chain significantly impacts the mesophase behavior. Generally, as the alkyl chain length increases, the melting point of the solid to liquid crystal transition and the clearing point (the transition from the liquid crystal to the isotropic liquid phase) also change, though not always in a linear fashion. Shorter chain compounds in a homologous series may only exhibit a nematic phase, while longer chain compounds can exhibit both nematic and smectic phases.

In a related series of 4-alkoxybenzoic acids, it has been observed that the stability of the nematic phase tends to decrease as the alkyl chain length increases, while the stability of the smectic C phase increases. While this compound itself is expected to primarily exhibit a nematic phase, the potential for smectic phases cannot be entirely ruled out without specific experimental data.

The introduction of substituents to the mesogenic core can dramatically alter the mesophase behavior. For instance, the addition of a lateral methyl group to the phenyl ring in similar phenylazo benzoate systems has been shown to affect the mesomorphic properties due to steric and polarizability effects.

Viscoelastic Properties in Liquid Crystalline Phases

The viscoelastic properties of liquid crystals describe their dual nature, exhibiting both viscous (liquid-like) and elastic (solid-like) characteristics. These properties are crucial for the performance of liquid crystal displays and other electro-optic devices.

Dynamic Light Scattering Studies

Dynamic Light Scattering (DLS) is a powerful technique used to investigate the dynamics of fluctuations in a liquid crystal sample. By analyzing the temporal fluctuations of scattered light, one can determine the viscoelastic ratios, which are the ratios of the Frank elastic constants to the viscosity coefficients.

A hypothetical representation of DLS data for a nematic liquid crystal is shown below.

Fluctuation ModeViscoelastic Ratio (K/η)Typical Value (cm²/s)
SplayK₁₁/η_splay1.0 x 10⁻⁶
TwistK₂₂/η_twist0.5 x 10⁻⁶
BendK₃₃/η_bend1.2 x 10⁻⁶

Note: This table represents typical values for a generic nematic liquid crystal and not specific experimental data for this compound.

Elastic Constant Determinations

The Frank elastic constants (K₁₁, K₂₂, and K₃₃) describe the energy required to induce splay, twist, and bend deformations of the director field, respectively. These constants are fundamental parameters of a nematic liquid crystal. They can be determined by various methods, including the study of the Fréedericksz transition, light scattering, and computer simulations.

For calamitic liquid crystals, the relative magnitudes of the elastic constants are typically K₃₃ > K₁₁ > K₂₂. The octyloxy tail of this compound will influence the intermolecular interactions and thus the values of these elastic constants. Longer alkyl chains in homologous series often lead to an increase in the splay elastic constant (K₁₁) and a decrease in the bend (K₃₃) and twist (K₂₂) elastic constants.

Below is a table of representative Frank elastic constants for a nematic liquid crystal similar to this compound.

Elastic ConstantSymbolTypical Value (pN)
SplayK₁₁10
TwistK₂₂5
BendK₃₃15

Note: This table provides representative values for a generic nematic liquid crystal and is not based on direct experimental measurements of this compound.

X-ray Scattering Studies for Molecular Order and Cluster Formation (e.g., Small Angle X-ray Scattering - SAXS)

X-ray scattering techniques are indispensable for elucidating the molecular arrangement and long-range order in liquid crystalline phases. Small-Angle X-ray Scattering (SAXS) is particularly useful for probing larger-scale structures, such as smectic layer spacing and the formation of molecular clusters or cybotactic groups in the nematic phase.

In the nematic phase of a compound like this compound, a diffuse wide-angle X-ray scattering (WAXS) peak would be observed, corresponding to the average intermolecular distance. In the small-angle region, a diffuse scattering pattern might indicate the presence of pre-transitional smectic fluctuations, also known as cybotactic clusters. These are small, transient regions within the nematic phase that possess short-range smectic-like order.

If this compound were to exhibit a smectic A phase, a sharp quasi-Bragg peak would appear in the SAXS pattern, corresponding to the smectic layer spacing (d). The position of this peak allows for the determination of the layer thickness. For a molecule with an extended conformation, the layer spacing in a smectic A phase is typically close to the molecular length. In a smectic C phase, the layer spacing would be smaller than the molecular length due to the tilt of the molecules within the layers.

A study on a homologous series of methyl 4-alkoxybenzoates with partially fluorinated alkyl chains revealed the formation of a smectic A phase. X-ray diffraction analysis of these compounds showed a decreasing layer thermal expansion coefficient with an increasing degree of fluorination tandfonline.com. This indicates that modifications to the flexible tail can significantly influence the packing and ordering within the smectic layers.

The following table presents hypothetical SAXS data for a compound exhibiting a nematic to smectic A phase transition.

PhaseScattering Feature2θ (degrees)d-spacing (Å)Interpretation
NematicDiffuse small-angle scattering~2.5~35Presence of cybotactic clusters
Smectic ASharp (001) reflection2.831.5Smectic layer spacing

Note: This table is a representative example of SAXS data for a liquid crystal and does not represent specific experimental data for this compound.

Advanced Materials Applications and Performance Investigations

Incorporation into Liquid Crystalline Polymers (LCPs)

The unique molecular structure of methyl 4-octyloxybenzoate, featuring a polar carboxyl group and a nonpolar octyloxy chain attached to a benzene (B151609) ring, makes it a valuable component in the design of liquid crystalline polymers. Specifically, it is often incorporated as a side-chain mesogen, which can impart liquid crystalline properties to a flexible polymer backbone.

Side-Chain Liquid Crystal Polymer (SCLCP) Synthesis and Characterization

Side-Chain Liquid Crystal Polymers (SCLCPs) are a class of materials that combine the properties of polymers with the anisotropic characteristics of liquid crystals. In these systems, rod-like mesogenic units, such as those derived from 4-octyloxybenzoate, are attached as side chains to a polymer backbone. This molecular architecture allows the mesogenic side chains to self-assemble and form ordered liquid crystalline phases, while the polymer backbone provides mechanical stability.

The synthesis of SCLCPs often involves the initial creation of a monomer that incorporates the mesogenic unit. For instance, a mesogen like 4′-Undecycloxybiphenyl-4-yl 4-octyloxy-2-(pent-4-en-1-yloxy) benzoate (B1203000), which contains the 4-octyloxybenzoate moiety, can be functionalized with a polymerizable group, such as a methyl methacrylic unit. This functionalized monomer is then polymerized.

Characterization of the resulting polymers is crucial to understanding their properties. Gel permeation chromatography (GPC) is used to determine the number average molecular weight (Mn) and the polydispersity index (Mw/Mn), which indicates the distribution of molecular weights in the polymer sample. Thermal properties are analyzed using techniques like differential scanning calorimetry (DSC) to identify the glass transition temperature (Tg) and the temperatures of phase transitions between different liquid crystalline states (e.g., nematic, smectic) and the isotropic liquid state.

Radical Polymerization of Liquid Crystal Monomers

Free radical polymerization is a common and robust technique for synthesizing SCLCPs. This method is widely used to polymerize methacrylic and acrylic monomers functionalized with mesogenic groups containing the 4-octyloxybenzoate structure. The process is typically initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN), under an inert atmosphere like nitrogen.

In a typical procedure, the liquid crystal monomer and the AIBN initiator are dissolved in a suitable solvent and heated to activate the initiator and begin the polymerization process. The reaction is allowed to proceed for a set period, after which the resulting polymer is isolated by precipitation in a non-solvent, such as cold methanol (B129727), and dried.

Research has been conducted on the free radical polymerization of several complex monomers incorporating the 4-octyloxybenzoate unit. These studies investigate how different linking groups (spacers) between the polymerizable unit and the mesogen affect the final properties of the polymer. For example, polymers were synthesized from monomers where the methacryloyloxy group was linked to a biphenyl-4-yl 4-octyloxybenzoate mesogen via different spacers, including disiloxane (B77578), ester, and silane (B1218182) groups. The characterization of these polymers revealed distinct thermal behaviors and molecular weights, as detailed in the table below.

Polymer IDLinker GroupMn (g/mol) via GPCPolydispersity (Mw/Mn)Glass Transition Temp. (Tg)
P1Disiloxane (Si-O-Si)35561.13-24.1 °C
P2Ester (COOC)82791.3147.2 °C
P3Silane (Si-O)31971.1428.4 °C

The data shows that the nature of the linking group significantly influences the polymer's properties. The polymer with the ester linker (P2) exhibited the highest molecular weight and glass transition temperature, while the polymer with the disiloxane linker (P1) had the lowest Tg. All three polymers displayed low-temperature nematic liquid crystal phases.

Potential in Organic Electronic Devices

The field of organic electronics utilizes carbon-based materials in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells. The performance of these devices is highly dependent on the molecular ordering and charge transport properties of the active organic materials.

Liquid crystalline materials, including polymers derived from this compound, are of interest for organic electronics due to their ability to self-assemble into ordered structures. This intrinsic ordering can potentially enhance charge mobility by facilitating charge hopping between aligned molecules, a critical factor for efficient device operation. While specific studies detailing the integration of this compound itself into organic electronic devices are not widespread, the principles of using SCLCPs in this context are well-established. The ordered domains of the liquid crystalline phases could provide pathways for efficient charge transport, making such materials candidates for use as semiconductors or charge transport layers in next-generation flexible electronic devices.

Applications in Photonic Materials and Nonlinear Optics

Photonic materials are substances whose properties can be used to control the flow of light. Materials with significant nonlinear optical (NLO) properties are particularly valuable as they can alter the phase, frequency, or amplitude of light, which is essential for applications in optical communications, data processing, and laser technology.

Second-Order Nonlinear Optical Properties

Second-order NLO effects, such as second-harmonic generation (SHG), arise in materials that lack a center of symmetry (non-centrosymmetric). Organic molecules designed for NLO applications often feature an electron-donating group and an electron-accepting group connected by a π-conjugated system. This "push-pull" structure creates a large molecular dipole moment and enhances the second-order hyperpolarizability (β) of the molecule.

The this compound structure contains elements conducive to NLO activity. The octyloxy group (-OC8H17) is an electron-donating group, while the methyl carboxylate group (-COOCH3) is an electron-accepting group, both attached to a benzene ring (a π-system). To achieve a macroscopic NLO effect, these molecules must be aligned in a non-centrosymmetric manner within the material, for example, by incorporating them into a polymer and then applying an external electric field in a process called poling.

Optical Limiting and All-Optical Poling Applications

Optical limiting is a phenomenon where the transmittance of a material decreases as the intensity of incident light increases. This property is crucial for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. The mechanism often involves reverse saturable absorption, where the absorption cross-section of the material's excited state is larger than that of its ground state. While specific research on the optical limiting properties of this compound is limited, materials with extended π-conjugated systems, often found in NLO chromophores, are candidates for such applications.

All-optical poling is an advanced technique used to create non-centrosymmetric order in NLO materials using only light. This process avoids the need for electrodes and high voltages associated with traditional electric-field poling. It involves irradiating the material simultaneously with two coherent laser beams—a fundamental beam and its second-harmonic. This optical field can induce a polar alignment of the NLO chromophores within the material. Polymers containing moieties like 4-octyloxybenzoate could potentially be suitable for all-optical poling, enabling the fabrication of patterned NLO structures for integrated photonic devices.

Design of Sensor Systems

The unique properties of liquid crystals are pivotal in the development of highly sensitive sensor systems. As a derivative of benzoic acid, this compound possesses a rod-like molecular structure, a common characteristic of nematic liquid crystals. This structural attribute is fundamental to its potential application in sensor design, where changes in molecular orientation can be translated into detectable signals.

In a theoretical liquid crystal-based sensor, this compound could serve as the liquid crystal medium. The design of such a sensor would involve aligning the molecules of this compound on a specially treated surface. The introduction of an analyte could disrupt this alignment, leading to a change in the optical properties of the liquid crystal film, such as birefringence. This change can be detected, for instance, by observing the transmission of light through crossed polarizers, providing a visual indication of the analyte's presence.

The design of such sensor systems would necessitate detailed investigations into the interactions between this compound and various target analytes. The sensitivity and selectivity of the sensor would be contingent on the specific chemical and physical interactions at the interface between the liquid crystal and the analyte.

Development for Solar Energy Technologies

In the realm of solar energy, organic materials are increasingly investigated for their potential to create more efficient and cost-effective photovoltaic devices. While direct research on this compound in solar cells is limited, its properties as a potential liquid crystalline material or an additive in electrolytes or perovskite layers could be explored.

For perovskite solar cells, additives are often employed to improve the quality of the perovskite crystal layer and passivate defects. The molecular structure of this compound, with its ester and ether functional groups, could potentially interact with the perovskite surface, influencing crystal growth and reducing non-radiative recombination. Investigations would be required to determine its effect on the photovoltaic performance parameters such as open-circuit voltage, short-circuit current density, and fill factor.

The following table outlines the potential areas of investigation for this compound in solar energy technologies:

Solar Cell TechnologyPotential Role of this compoundKey Parameters for Investigation
Dye-Sensitized Solar Cells (DSSCs)Component of the liquid electrolyteIonic conductivity, Viscosity, Dye regeneration kinetics, Long-term stability
Perovskite Solar CellsAdditive in the perovskite precursor solutionPerovskite film morphology, Crystal grain size, Defect passivation, Power conversion efficiency

Further empirical research is essential to validate these theoretical applications and to quantify the actual performance enhancements, if any, that this compound could offer in these advanced material systems.

Q & A

Q. Table 1: Representative Reaction Conditions

CatalystTemperature (°C)SolventYield (%)Purity (%)
H₂SO₄70Toluene8598
p-TSA*65DCM7897
*Toluenesulfonic acid

Advanced: How can researchers optimize the esterification reaction to enhance the yield of this compound under varying catalytic conditions?

Answer:
Yield optimization involves systematic screening of:

  • Catalysts : Compare Brønsted acids (e.g., H₂SO₄) with Lewis acids (e.g., FeCl₃) to identify rate-enhancing systems. Evidence suggests H₂SO₄ outperforms Lewis acids in esterification efficiency .
  • Molar Ratios : A 1:3 molar ratio of 4-octyloxybenzoic acid to methanol minimizes unreacted starting material .
  • Reflux Duration : Extended reflux (8–12 hours) maximizes conversion but risks side reactions (e.g., hydrolysis). Monitoring via TLC or HPLC is critical .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C) with comparable yields (80–85%) .

Basic: What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.0–7.9 (aromatic protons) and δ 4.0–3.8 (octyloxy -OCH₂-) confirm substitution patterns .
    • ¹³C NMR : Carbonyl resonance at ~167 ppm verifies ester formation .
  • IR Spectroscopy : Stretching bands at ~1720 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O) validate ester functionality .
  • Mass Spectrometry : Molecular ion peak (m/z ~292) and fragmentation patterns confirm molecular weight and structure .

Advanced: How do structural modifications in the octyloxy chain influence the mesomorphic properties of this compound in liquid crystal applications?

Answer:
The octyloxy chain length and conformation critically affect mesophase stability:

  • Chain Flexibility : Longer chains (e.g., C8) enhance smectic phase stability via van der Waals interactions, whereas shorter chains favor nematic phases .
  • Oxygen Position : The para-substituted octyloxy group promotes molecular linearity, enabling tighter packing in smectic layers. Comparative studies with 3-octyloxy analogs show reduced phase stability due to steric hindrance .
  • Polarized Microscopy : Used to identify phase transitions (e.g., isotropic-to-smectic) and texture changes .

Data Contradiction: How should discrepancies in reported biological activities of this compound derivatives be methodologically addressed?

Answer:
Contradictions in biological data (e.g., antimicrobial efficacy) may arise from:

  • Purity Variability : Impurities (>5%) can skew bioassay results. Validate purity via HPLC before testing .
  • Structural Isomerism : Ensure regiochemical consistency (e.g., para-substitution) via XRD or NOESY NMR .
  • Assay Conditions : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) to minimize variability. Cross-validate findings using orthogonal assays (e.g., time-kill curves) .

Q. Table 2: Resolving Bioactivity Discrepancies

IssueResolution StrategyReferences
Purity artifactsHPLC purification (>99%)
Isomer misassignmentSingle-crystal XRD analysis
Assay variabilityReplicate under controlled conditions

Advanced: What mechanistic insights explain the antioxidant activity of this compound derivatives?

Answer:
The antioxidant mechanism involves:

  • Radical Scavenging : The phenolic hydroxyl (if present) donates hydrogen atoms to neutralize ROS (e.g., DPPH assay results show IC₅₀ ~50 µM) .
  • Chelation of Metal Ions : The ester carbonyl and ether oxygen may bind Fe²⁺/Cu²⁺, inhibiting Fenton reactions. Spectrophotometric titration confirms metal-binding capacity .
  • Structure-Activity Relationships (SAR) : Electron-donating groups (e.g., -OCH₃) enhance radical stabilization, while electron-withdrawing groups reduce activity .

Basic: What are the recommended storage conditions to ensure the stability of this compound in long-term studies?

Answer:

  • Temperature : Store at 2–8°C to prevent thermal degradation .
  • Light Protection : Use amber vials to avoid photolytic cleavage of the ester bond .
  • Humidity Control : Desiccants (e.g., silica gel) mitigate hydrolysis risks .
  • Stability Monitoring : Periodic NMR or FTIR analysis detects degradation (e.g., carboxylic acid formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-octyloxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-octyloxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.